molecular formula C9H8N2O2 B13297495 6-(Prop-2-yn-1-ylamino)picolinic acid

6-(Prop-2-yn-1-ylamino)picolinic acid

Cat. No.: B13297495
M. Wt: 176.17 g/mol
InChI Key: LTLLWCZKJFWWLH-UHFFFAOYSA-N
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Description

6-(Prop-2-yn-1-ylamino)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a prop-2-yn-1-ylamino group attached to the 6th position of the picolinic acid structure. Picolinic acid and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-yn-1-ylamino)picolinic acid typically involves the reaction of picolinic acid with prop-2-yn-1-ylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or tetrahydrofuran (THF). Triethylamine is often used as a base to facilitate the reaction. The reaction mixture is heated under reflux, and the product is isolated by removing the solvent under reduced pressure and purifying the crude product using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-yn-1-ylamino)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted picolinic acid derivatives and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(Prop-2-yn-1-ylamino)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Prop-2-yn-1-ylamino)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and immune responses . Additionally, the compound can interfere with viral entry by compromising viral membrane integrity and inhibiting membrane fusion events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Prop-2-yn-1-ylamino)picolinic acid is unique due to the presence of the prop-2-yn-1-ylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new therapeutic applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-(prop-2-ynylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-2-6-10-8-5-3-4-7(11-8)9(12)13/h1,3-5H,6H2,(H,10,11)(H,12,13)

InChI Key

LTLLWCZKJFWWLH-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=CC=CC(=N1)C(=O)O

Origin of Product

United States

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